Pinosylvin
Overview
Description
Pinosylvin is an organic compound with the chemical formula C14H12O2. It is a white solid that is structurally related to trans-stilbene, but with two hydroxy groups on one of the phenyl rings. This compound is naturally found in the heartwood of pine trees, particularly in the Pinaceae family, and serves as a defense mechanism against fungal infections and other environmental stresses . It is known for its antifungal, antibacterial, and antioxidant properties .
Mechanism of Action
Target of Action
Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets macrophages and neutrophils . It interacts with these immune cells to modulate their activity and response to inflammation . Additionally, it has been suggested that Protein Kinase C (PKC) may serve as a target of this compound action .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to suppress proinflammatory M1-type macrophage activation while enhancing anti-inflammatory M2-type macrophage activation . This shift in macrophage polarization supports the resolution of inflammation and repair . In neutrophils, this compound inhibits the formation of oxidants and effectively inhibits PKC activation .
Biochemical Pathways
This compound is synthesized from cinnamoyl-CoA and malonyl-CoA by the enzyme stilbene synthase . This process is part of the phenylpropanoid metabolism pathway, which produces a variety of phenolic compounds in plants . The conversion of lignin-derived aromatic monomers into valuable chemicals like this compound has promising potential to improve the economic competitiveness of biomass biorefineries .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution, metabolism, and elimination. After a single intravenous administration in rats, this compound presented a volume of distribution (Vd) of 2.29 L/kg, suggesting moderate distribution in tissues. It also exhibited a rapid elimination rate with a plasma half-life time of 0.82 hours .
Result of Action
The primary result of this compound’s action is the modulation of immune response, particularly inflammation. By shifting macrophage polarization from the pro-inflammatory M1 phenotype towards the M2 phenotype, this compound supports the resolution of inflammation and repair . It also inhibits the production of oxidants in neutrophils, thereby reducing their pro-inflammatory activity .
Action Environment
This compound is produced in plants in response to environmental stressors such as fungal infections, ozone-induced stress, and physical damage . It acts as a fungitoxin, protecting the wood from fungal infection . The action, efficacy, and stability of this compound can be influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
Pinosylvin synthase, an enzyme, catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA . The production of this compound is promoted by increasing the intracellular reserves of malonlyl-CoA .
Cellular Effects
This compound has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma cells . It reduces the expression levels of syntaxin-6 and integrin α3 but enhances vasodilator-stimulated phosphoprotein expression . This compound also downregulates classical M1-type activation and enhances alternative M2-type activation of macrophages .
Molecular Mechanism
This compound synthase catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA . The MYB4 transcription factor has been identified as a key regulator of this compound biosynthesis . This compound inhibits esophageal squamous cell carcinoma cell migration and invasion by regulating the STX6/ITGA3/VASP pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to reduce the concentration of reactive oxygen and nitrogen species . It also potentiates the therapeutic efficacy of methotrexate, an immunosuppressive drug in arthritis treatment .
Dosage Effects in Animal Models
This compound has been shown to have a dose-dependent inhibitory effect . In animal models, it effectively reduced the formation of paw edema and attenuated the production of the inflammatory cytokine IL-6 .
Metabolic Pathways
This compound is converted from trans-cinnamic acid, a class of natural plant intermediates from the lignin metabolism pathway . The enzymes involved in the biosynthetic pathway of this compound from trans-cinnamic acid include phenylalanine ammonia lyase (PAL), 4-Coumarate-CoA ligase (4CL), and stilbene synthase (STS) .
Transport and Distribution
The distribution of this compound in pine microsections has been studied using Confocal Raman Microscopy . The higher impregnation of the cell corner, compound middle lamella, the S3 layer, and pits reveals the optimization of decay resistance on the micron-level .
Subcellular Localization
The this compound synthase, which catalyzes the production of this compound, is known to be located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and dehydrogenation to form the stilbene structure. Another method involves the use of cinnamic acid derivatives, which are converted to this compound through a series of reactions including esterification, reduction, and dehydroxylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, Escherichia coli can be genetically engineered to produce this compound by introducing genes encoding enzymes such as stilbene synthase and 4-coumarate: coenzyme A ligase. This method allows for the sustainable and scalable production of this compound from simple precursors like glycerol .
Chemical Reactions Analysis
Types of Reactions: Pinosylvin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield dihydrothis compound, which has different pharmacological properties.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride and sulfuric acid.
Major Products:
Oxidation: this compound quinone
Reduction: Dihydrothis compound
Substitution: Various esters and ethers of this compound
Scientific Research Applications
Pinosylvin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying stilbene chemistry.
Biology: this compound is studied for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
- Resveratrol
- Pterostilbene
- Dihydropinosylvin
- This compound quinone
This compound’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
Record name | 3,5-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22139-77-1 | |
Record name | Pinosylvin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinosylvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinosylvin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22139-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINOSYLVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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